molecular formula C11H15NO2 B2410001 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline CAS No. 250156-42-4

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B2410001
CAS RN: 250156-42-4
M. Wt: 193.246
InChI Key: AJDOKGRDXNRWBH-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 193.25 . It is also known as 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline analogs has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The InChI code for 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is 1S/C11H15NO2/c1-13-8-6-10-9 (4-3-5-12-10)11 (7-8)14-2/h6-7,12H,3-5H2,1-2H3 .


Chemical Reactions Analysis

The reaction of 1,2,3,4-tetrahydroquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ in 40% yield .


Physical And Chemical Properties Analysis

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline has a molecular weight of 193.25 . It is stored at room temperature and is in the form of oil .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, 5,7-dimethyl-1,2,3,4-tetrahydroquinoline, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for the study of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline and similar compounds could involve further exploration of their biological activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity is also a potential area of research .

properties

IUPAC Name

5,7-dimethoxy-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2/h6-7,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDOKGRDXNRWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCN2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline

CAS RN

250156-42-4
Record name 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline
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